2,6-Dimethylpyridin-4-amine 2,6-Dimethylpyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 3512-80-9
VCID: VC21310387
InChI: InChI=1S/C7H10N2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3,(H2,8,9)
SMILES: CC1=CC(=CC(=N1)C)N
Molecular Formula: C7H10N2
Molecular Weight: 122.17 g/mol

2,6-Dimethylpyridin-4-amine

CAS No.: 3512-80-9

Cat. No.: VC21310387

Molecular Formula: C7H10N2

Molecular Weight: 122.17 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethylpyridin-4-amine - 3512-80-9

Specification

CAS No. 3512-80-9
Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
IUPAC Name 2,6-dimethylpyridin-4-amine
Standard InChI InChI=1S/C7H10N2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3,(H2,8,9)
Standard InChI Key ZJXMKPARTVOUAM-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=N1)C)N
Canonical SMILES CC1=CC(=CC(=N1)C)N
Boiling Point 246.0 °C
Melting Point 192.5 °C

Introduction

Chemical Structure and Properties

Molecular Information

2,6-Dimethylpyridin-4-amine has been extensively characterized through various analytical methods. The table below summarizes its key molecular identifiers:

ParameterValueSource
CAS Number3512-80-9
Molecular FormulaC₇H₁₀N₂
Molecular Weight122.171 g/mol
Mono-Isotopic Mass122.084396
InChI KeyZJXMKPARTVOUAM-UHFFFAOYSA-N
IUPAC Name2,6-dimethylpyridin-4-amine
SMILES NotationCC1=CC(=CC(=N1)C)N

The molecular structure features a pyridine ring with two methyl groups positioned symmetrically at the 2 and 6 positions, while the amino group occupies the 4 position. This arrangement contributes to the compound's chemical behavior and reactivity patterns. The InChI string representation (InChI=1S/C7H10N2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3,(H2,8,9)) provides a standardized way to represent its structure digitally .

Physical Properties

Understanding the physical properties of 2,6-Dimethylpyridin-4-amine is crucial for handling, storage, and application development. The following table compiles the known physical properties of this compound:

PropertyValueSource
Physical FormSolid
Density1.0±0.1 g/cm³
Melting Point191.0 to 195.0 °C
Boiling Point246.8±35.0 °C at 760 mmHg
Flash Point126.5±13.1 °C
SolubilitySlightly soluble in water
AppearanceSolid
Index of Refraction1.564
Vapor Pressure0.0±0.5 mmHg at 25°C

The relatively high melting and boiling points of 2,6-Dimethylpyridin-4-amine are characteristic of pyridine derivatives with multiple substituents. These properties influence its stability and behavior under various experimental conditions. The limited water solubility suggests that organic solvents might be more suitable for reactions involving this compound.

Chemical Properties

The chemical properties of 2,6-Dimethylpyridin-4-amine are largely determined by its structural features. The pyridine nitrogen provides basic character, while the amino group at the 4-position offers additional reactivity. The two methyl groups contribute to the electronic distribution within the molecule and influence its chemical behavior.

Key chemical properties include:

  • Basicity: The compound exhibits basic properties due to the pyridine nitrogen and the amino group, making it capable of accepting protons in acidic conditions.

  • Nucleophilicity: The amino group serves as a nucleophilic center, enabling the compound to participate in various substitution reactions.

  • Stability: The presence of methyl groups at positions 2 and 6 provides steric hindrance around the pyridine nitrogen, potentially affecting its accessibility for chemical reactions.

  • Reactivity: The compound can undergo various transformations including alkylation, acylation, and oxidation reactions, primarily at the amino group.

  • Hazard Considerations: The compound is classified as an irritant (Xi), with risk phrases 22-36/37/38, indicating it can be harmful if swallowed and cause irritation to eyes, respiratory system, and skin .

Applications and Uses

2,6-Dimethylpyridin-4-amine serves as an important raw material and intermediate in various industrial and research applications. Its primary uses span across several fields:

Pharmaceutical Applications

The compound has significant value in pharmaceutical research and development. As an intermediate, it contributes to the synthesis of various medicinal compounds with potential therapeutic properties. The pyridine scaffold is found in numerous pharmaceuticals, making this substituted derivative a valuable building block .

Agrochemical Applications

In the agrochemical industry, 2,6-Dimethylpyridin-4-amine serves as a precursor for the development of various agricultural chemicals. Its incorporation into larger structures can lead to compounds with herbicidal, fungicidal, or insecticidal properties .

Dyestuff Industry

The compound finds applications in the dyestuff industry, where nitrogen-containing heterocycles often contribute to chromophoric systems. The specific structural features of 2,6-Dimethylpyridin-4-amine make it suitable for developing certain classes of dyes .

Research Applications

Beyond industrial uses, the compound has value in chemical research as a model compound for studying the reactivity of substituted pyridines. Its well-defined structure allows for systematic investigations of reaction mechanisms and structure-property relationships.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2,6-Dimethylpyridin-4-amine, it is valuable to compare it with structurally related compounds:

Comparison with Positional Isomers

The position of the amino group on the pyridine ring significantly affects the compound's properties and reactivity. While 2,6-Dimethylpyridin-4-amine has the amino group at position 4, its isomers with the amino group at positions 2 or 3 would exhibit different chemical behaviors due to the altered electronic distribution within the molecule.

Comparison with Fluorinated Derivatives

CompoundKey Structural FeatureDifferential Properties
2,6-Dimethylpyridin-4-amineAmino group at position 4Base compound of interest
2-Amino-4,6-dimethylpyridineAmino group at position 2Different electronic distribution and reactivity patterns
4-Amino-2-methylpyridineSingle methyl group at position 2Reduced steric hindrance, altered reactivity
4-Amino-3,5-dimethylpyridineMethyl groups at positions 3 and 5Different electronic and steric effects

These structural variations highlight how minor changes in substitution patterns can lead to significant differences in chemical behavior, underlining the importance of precise structural control in applications requiring specific properties.

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